Sugar Moiety Differentiation: Xylose vs. Ribose in 3-Deazauridine Core
The critical structural distinction between 3-deaza-xylouridine and its closest analog, 3-deazauridine (NSC 126849), lies in the sugar moiety: 3-deaza-xylouridine contains a xylose sugar, whereas 3-deazauridine contains a ribose sugar . This difference in stereochemistry at the 3'-position of the sugar ring is known to affect substrate recognition by kinases and polymerases, as well as influence the compound's metabolic stability [1]. While direct head-to-head biological data for these two specific compounds is not publicly available, the fundamental difference in sugar configuration provides a class-level inference that their biological activities will diverge. 3-deazauridine is a known inhibitor of cytidine triphosphate synthetase (CTPS) with established antineoplastic activity [2]. The xylose analog's altered geometry may result in differential enzyme inhibition profiles.
| Evidence Dimension | Sugar Moiety Configuration |
|---|---|
| Target Compound Data | Xylose (β-D-xylofuranosyl) sugar moiety |
| Comparator Or Baseline | 3-deazauridine (NSC 126849): Ribose (β-D-ribofuranosyl) sugar moiety |
| Quantified Difference | Qualitative structural difference: 3'-OH stereochemistry altered |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor documentation |
Why This Matters
This sugar stereochemistry difference dictates the compound's metabolic activation pathway and target enzyme selectivity, making 3-deaza-xylouridine a non-substitutable tool for probing sugar-specific biological effects.
- [1] PeptideDB. 3-Deaza-xylouridine Product Database Entry. Accessed 2025. View Source
- [2] McNamara DJ, et al. Synthesis, antitumor activity, and antiviral activity of 3-substituted 3-deazacytidines and 3-substituted 3-deazauridines. J Med Chem. 1990 Jul;33(7):2006-11. View Source
